molecular formula C16H28F3NSSn B13627084 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole CAS No. 2168559-42-8

2-(Tributylstannyl)-4-(trifluoromethyl)thiazole

Cat. No.: B13627084
CAS No.: 2168559-42-8
M. Wt: 442.2 g/mol
InChI Key: NGTMMEPBAPUXRE-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is a compound that features both a trifluoromethyl group and a tributylstannyl group attached to a thiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. The tributylstannyl group is often used in organic synthesis, particularly in Stille coupling reactions, making this compound a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a catalyst, such as a palladium complex, and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Tributylstannyl)-4-(trifluoromethyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The tributylstannyl group can facilitate the formation of carbon-carbon bonds through Stille coupling reactions, making the compound a valuable tool in synthetic organic chemistry .

Comparison with Similar Compounds

Uniqueness: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is unique due to the presence of both the trifluoromethyl and tributylstannyl groups on a thiazole ring. This combination imparts distinct reactivity and stability properties, making it a versatile intermediate in various chemical reactions and applications .

Properties

CAS No.

2168559-42-8

Molecular Formula

C16H28F3NSSn

Molecular Weight

442.2 g/mol

IUPAC Name

tributyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]stannane

InChI

InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-1-9-2-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;

InChI Key

NGTMMEPBAPUXRE-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(F)(F)F

Origin of Product

United States

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